molecular formula C24H19N3O5S B11097289 methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11097289
M. Wt: 461.5 g/mol
InChI Key: XUMYPDDDDHDEMP-XSFVSMFZSA-N
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Description

METHYL 4-{[2-({4-[(E)-1-(2-FURYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE is a complex organic compound with a unique structure that includes a furan ring, an imidazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[2-({4-[(E)-1-(2-FURYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the furan ring and the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[2-({4-[(E)-1-(2-FURYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-{[2-({4-[(E)-1-(2-FURYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-{[2-({4-[(E)-1-(2-FURYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-[(2-FLUOROBENZOYL)AMINO]BENZOATE: Similar structure but with a fluorobenzoyl group instead of the furan ring.

    METHYL 4-[(2-METHYLBENZOYL)AMINO]BENZOATE: Contains a methylbenzoate group instead of the furan ring.

Uniqueness

METHYL 4-{[2-({4-[(E)-1-(2-FURYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19N3O5S

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 4-[[2-[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C24H19N3O5S/c1-31-23(30)16-9-11-17(12-10-16)25-21(28)15-33-24-26-20(14-19-8-5-13-32-19)22(29)27(24)18-6-3-2-4-7-18/h2-14H,15H2,1H3,(H,25,28)/b20-14+

InChI Key

XUMYPDDDDHDEMP-XSFVSMFZSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=N/C(=C/C3=CC=CO3)/C(=O)N2C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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